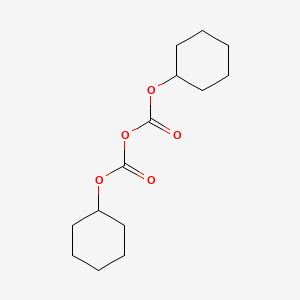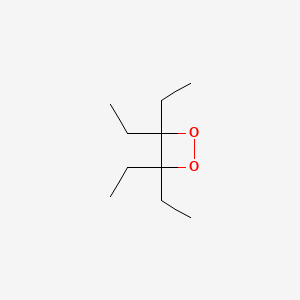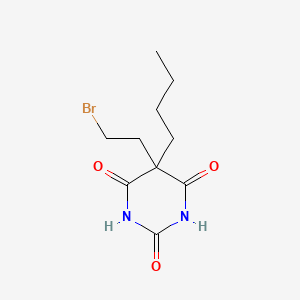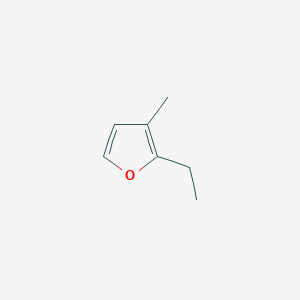
2-(Cyclohexylsulfanyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylsulfanyl)naphthalene is an organic compound that features a naphthalene ring substituted with a cyclohexylsulfanyl group at the 2-position. This compound is part of a broader class of naphthalene derivatives, which are known for their diverse chemical properties and applications in various fields such as organic synthesis, materials science, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylsulfanyl)naphthalene typically involves the introduction of a cyclohexylsulfanyl group to the naphthalene ring. One common method is through the nucleophilic substitution reaction where a naphthalene derivative reacts with a cyclohexylthiol in the presence of a base. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexylsulfanyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the naphthalene ring or the cyclohexylsulfanyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-(Cyclohexylsulfanyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of sulfur-containing compounds with biological systems.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexylsulfanyl)naphthalene involves its interaction with various molecular targets. The sulfur atom in the cyclohexylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity. Additionally, the naphthalene ring can undergo electrophilic aromatic substitution, allowing for further functionalization and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylsulfanyl)naphthalene
- 2-(Phenylsulfanyl)naphthalene
- 2-(Cyclohexylsulfanyl)benzene
Uniqueness
2-(Cyclohexylsulfanyl)naphthalene is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct steric and electronic properties compared to other naphthalene derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
59693-96-8 |
|---|---|
Fórmula molecular |
C16H18S |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
2-cyclohexylsulfanylnaphthalene |
InChI |
InChI=1S/C16H18S/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h4-7,10-12,15H,1-3,8-9H2 |
Clave InChI |
XEGQSYUUXRIPNL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)SC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl-](/img/structure/B14599061.png)
![Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane](/img/structure/B14599071.png)

![2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol](/img/structure/B14599077.png)


![4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene](/img/structure/B14599090.png)
![Tricyclo[4.1.0.02,7]hept-4-en-3-one](/img/structure/B14599092.png)
![3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14599119.png)





